molecular formula C18H21NO B5799496 N-benzyl-N-ethyl-3,4-dimethylbenzamide

N-benzyl-N-ethyl-3,4-dimethylbenzamide

Cat. No.: B5799496
M. Wt: 267.4 g/mol
InChI Key: PDGIGRVPHXVPTI-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-3,4-dimethylbenzamide is a substituted benzamide derivative featuring a benzamide core with 3,4-dimethylphenyl substituents on the aromatic ring and N-benzyl-N-ethyl groups attached to the amide nitrogen. The 3,4-dimethyl substituents on the benzene ring may influence steric and electronic effects, while the N-benzyl-N-ethyl groups likely modulate solubility, reactivity, and conformational stability compared to simpler amides.

Properties

IUPAC Name

N-benzyl-N-ethyl-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-19(13-16-8-6-5-7-9-16)18(20)17-11-10-14(2)15(3)12-17/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGIGRVPHXVPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with benzylamine and ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-N-ethyl-3,4-dimethylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-benzyl-N-ethyl-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Substituents : 3-methylbenzamide with an N-(2-hydroxy-1,1-dimethylethyl) group.
  • Key Properties: Contains an N,O-bidentate directing group, enabling participation in metal-catalyzed C–H bond functionalization reactions . Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography and spectroscopic methods.
  • Comparison :
    • The N-benzyl-N-ethyl groups in the target compound lack hydroxyl functionality, limiting its role in bidentate coordination. This difference may reduce catalytic utility but enhance lipophilicity.

N-Methoxy-3,4-Dimethylbenzamide

  • Substituents : 3,4-dimethylbenzamide with an N-methoxy group.
  • Key Properties :
    • Used in cross dehydrogenative N─N coupling with benzotriazole, yielding 62% product as a brown oil .
    • Characterized by IR (1726 cm⁻¹, C=O stretch) and HRMS ([M + Na]⁺ = 319.1153).
  • Comparison :
    • The N-methoxy group facilitates oxidative coupling, whereas N-benzyl-N-ethyl substituents may sterically hinder similar reactions.

N-(3,4-Dimethylphenyl)Benzamide (N34DMPBA)

  • Substituents : Unsubstituted benzamide with N-(3,4-dimethylphenyl) .
  • Key Properties :
    • Exhibits antiparallel NH conformation relative to the meta-methyl group, enabling columnar crystal packing via N–H∙∙∙O hydrogen bonds .
  • Comparison: The target compound lacks an NH group due to N-benzyl-N-ethyl substitution, preventing hydrogen bonding. This difference may reduce crystallinity but improve solubility in nonpolar solvents.

3,4-Dichloro-N-{[1-(Dimethylamino)Cyclohexyl]Methyl}Benzamide

  • Substituents : 3,4-dichlorobenzamide with a complex N-alkyl side chain.
  • Key Properties :
    • Identified as a psychoactive substance due to structural modifications enhancing receptor interaction .
  • Comparison :
    • The target compound’s 3,4-dimethyl groups (vs. dichloro) and simpler N-alkyl chains likely reduce biological activity, emphasizing substituent-driven toxicity profiles.

Data Table: Structural and Functional Comparisons

Compound Name Benzamide Substituents Amide Nitrogen Groups Key Properties/Applications Source
N-Benzyl-N-Ethyl-3,4-Dimethylbenzamide 3,4-dimethyl Benzyl, Ethyl High lipophilicity, limited H-bonding Inferred
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide 3-methyl 2-Hydroxy-1,1-dimethylethyl Metal-catalyzed C–H activation
N-Methoxy-3,4-Dimethylbenzamide 3,4-dimethyl Methoxy Cross dehydrogenative coupling (62% yield)
N-(3,4-Dimethylphenyl)Benzamide (N34DMPBA) None 3,4-Dimethylphenyl Antiparallel NH, columnar packing
3,4-Dichloro-N-{[1-(DMAA)Cyclohexyl]Methyl}Benzamide 3,4-dichloro Complex cyclohexylmethyl chain Psychoactive properties

Critical Analysis of Substituent Effects

  • N-Benzyl-N-Ethyl groups introduce steric bulk, reducing amide planarity and altering reactivity compared to NH-containing analogs .
  • Biological Implications :
    • Unlike the dichloro derivative , the target compound’s methyl groups and lack of polar NH may limit membrane permeability and receptor binding.
  • Synthetic Utility :
    • N-Benzyl-N-Ethyl substitution may hinder transformations like nucleophilic substitution or cycloaddition, contrasting with N-methyl amides in .

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